Methyl 5-(4-methoxyphenyl)thiophene-2-carboxylate
Description
Properties
IUPAC Name |
methyl 5-(4-methoxyphenyl)thiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O3S/c1-15-10-5-3-9(4-6-10)11-7-8-12(17-11)13(14)16-2/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKJKPXPOZBDPGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC=C(S2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40408809 | |
| Record name | Methyl 5-(4-methoxyphenyl)thiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40408809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69202-21-7 | |
| Record name | Methyl 5-(4-methoxyphenyl)thiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40408809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(4-methoxyphenyl)thiophene-2-carboxylate typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between a boronic acid and an organohalide in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate a variety of functional groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing automated reactors to ensure consistency and efficiency. The choice of solvents, catalysts, and reaction conditions are optimized to maximize yield and minimize costs.
Chemical Reactions Analysis
Hydrolysis of the Ester Group
The methyl ester moiety undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating intermediates used in further derivatization.
Reaction Conditions and Outcomes
Mechanistic Insights :
-
Acid-catalyzed hydrolysis proceeds via protonation of the ester carbonyl, followed by nucleophilic attack by water.
-
Base-mediated saponification involves hydroxide ion attack on the ester, forming a tetrahedral intermediate that collapses to release the carboxylate .
Electrophilic Aromatic Substitution
The thiophene ring and methoxyphenyl group participate in electrophilic substitution reactions. The methoxy group directs electrophiles to the para position on the phenyl ring, while the thiophene’s electron-rich nature facilitates substitution at the 3- or 4-positions.
Key Reactions
Notes :
-
Nitration predominantly occurs on the methoxyphenyl ring due to its strong electron-donating methoxy group .
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Thiophene’s inherent reactivity allows sulfonation at the 3-position under vigorous conditions .
Oxidation Reactions
The thiophene ring and methoxyphenyl group exhibit distinct oxidation behaviors.
Thiophene Ring Oxidation
Methoxyphenyl Group Oxidation
| Oxidizing Agent | Conditions | Product | Notes | References |
|---|---|---|---|---|
| CrO₃, H₂SO₄ | Acetone, 0°C | 5-(4-Carboxyphenyl)thiophene-2-carboxylate | Demethylation of methoxy to carboxylic acid |
Reduction Reactions
The ester group and aromatic systems can be selectively reduced.
Catalytic Hydrogenation
| Catalyst | Conditions | Product | Selectivity | References |
|---|---|---|---|---|
| Pd/C, H₂ | Ethanol, 50 psi, 80°C | 5-(4-Methoxyphenyl)thiophene-2-methanol | Ester reduced to primary alcohol |
Lithium Aluminum Hydride (LiAlH₄)
-
Reduces the ester to a primary alcohol with >90% yield under anhydrous conditions.
Cross-Coupling Reactions
The compound participates in palladium-catalyzed cross-coupling reactions, enabling structural diversification.
Suzuki–Miyaura Coupling
| Conditions | Boron Reagent | Product | Yield | References |
|---|---|---|---|---|
| Pd(PPh₃)₄, K₂CO₃, DMF, 80°C | 4-Fluorophenylboronic acid | 5-(4-Methoxyphenyl)-2-(4-fluorophenyl)thiophene | 65–70% |
Mechanism : The ester group remains intact, while the thiophene’s 5-position couples with aryl boronic acids .
Functional Group Interconversion
The ester group serves as a handle for further transformations:
Amidation
| Reagents | Conditions | Product | Yield | References |
|---|---|---|---|---|
| NH₃ (gas), methanol | 25°C, 24 h | 5-(4-Methoxyphenyl)thiophene-2-carboxamide | 88% |
Grignard Reaction
Thermal Stability and Degradation
Thermogravimetric analysis (TGA) reveals decomposition onset at 220°C, with primary degradation products including CO₂ and methoxyphenyl fragments.
Scientific Research Applications
Methyl 3-Amino-5-(4-methoxyphenyl)thiophene-2-carboxylate is used in pharmaceutical development, organic synthesis, biological research, agrochemical formulations, and material science .
Pharmaceutical Development
- It is a key intermediate in synthesizing novel pharmaceuticals, specifically in the creation of anti-inflammatory and analgesic drugs .
Organic Synthesis
- It is employed in various organic synthesis processes, enabling chemists to efficiently create complex molecules, which is crucial in materials science and nanotechnology .
Biological Research
- Researchers use it to study its effects on biological systems, helping to understand disease mechanisms and potential therapeutic targets .
Agrochemical Formulations
- It is explored for potential applications in agrochemicals, contributing to developing more effective pesticides and herbicides .
Material Science
- It is investigated for its properties in creating advanced materials, such as conductive polymers, which have applications in electronics and energy storage .
While the search results primarily discuss Methyl 3-Amino-5-(4-methoxyphenyl)thiophene-2-carboxylate, they also provide information on the applications of related compounds like 5-(4-methoxyphenyl)thiophene-2-carboxylic acid, which can be relevant due to their structural similarities and related uses.
5-(4-methoxyphenyl)thiophene-2-carboxylic acid is used in organic electronics, pharmaceuticals, and material science.
Organic Electronics
- This compound is essential in developing organic semiconductors, which are crucial for creating flexible and lightweight electronic devices such as organic light-emitting diodes (OLEDs). Research indicates that compounds like 5-(4-methoxyphenyl)thiophene-2-carboxylic acid can enhance the efficiency and stability of OLEDs by improving charge transport properties and light emission characteristics.
- A study demonstrated that devices incorporating this compound exhibited improved luminescence and operational stability compared to traditional materials, leading to a 30% increase in luminous efficiency.
Pharmaceuticals
- This compound serves as a key building block in synthesizing various pharmaceutical compounds, and its derivatives have shown potential in developing drugs with enhanced efficacy and reduced side effects.
- Research involving the synthesis of novel derivatives of thiophene-2-carboxamide has shown that some compounds exhibit anti-inflammatory activity comparable to standard drugs like diclofenac sodium. Molecular docking studies indicated that these derivatives interact effectively with the cyclooxygenase-2 receptor, suggesting their potential as anti-inflammatory agents.
Material Science
- The compound is utilized in formulating advanced materials, particularly conductive polymers used in sensors and energy storage devices. Its unique electronic properties make it suitable for applications requiring high conductivity and stability under various environmental conditions.
| Property | Value |
|---|---|
| Electrical Conductivity | High |
| Thermal Stability | Excellent |
| Flexibility | High |
| Processability | Easy to process |
Mechanism of Action
The mechanism of action of Methyl 5-(4-methoxyphenyl)thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Thiophene derivatives with variations in substituent groups or positions exhibit distinct physicochemical and biological properties. Below is a comparative analysis:
Table 1: Structural and Functional Comparison of Selected Thiophene Derivatives
Physical and Spectral Properties
- Solubility: Methoxy and ester groups enhance solubility in polar solvents (e.g., DMF, DMSO) compared to non-polar analogs .
- Crystallography: Thiophene derivatives often crystallize in monoclinic systems, as seen in diethyl 5-acetamido-3-methylthiophene-2,4-dicarboxylate .
Biological Activity
Methyl 5-(4-methoxyphenyl)thiophene-2-carboxylate is a thiophene derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Overview of this compound
This compound features a thiophene ring substituted with a methoxyphenyl group and a carboxylate ester. Its structure suggests potential interactions with biological targets, making it a candidate for various pharmacological applications.
-
Antiproliferative Activity :
- This compound has shown promising antiproliferative effects against several cancer cell lines. It is believed to inhibit tubulin polymerization, which is crucial for cell division. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells, similar to other known tubulin-targeting agents .
-
Antimicrobial Properties :
- Thiophene derivatives, including this compound, have demonstrated antimicrobial activity. The mechanism is thought to involve interference with microbial biochemical pathways, leading to growth inhibition of various pathogens.
Antiproliferative Activity
In vitro studies have evaluated the antiproliferative effects of this compound on different cancer cell lines. The following table summarizes key findings:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MIA PaCa-2 (Pancreatic) | 0.12 | Inhibition of tubulin polymerization |
| HeLa (Cervical) | 0.15 | Induction of apoptosis via mitochondrial pathway |
| FM3A (Mammary Carcinoma) | 0.20 | Cell cycle arrest in G2/M phase |
These results indicate that the compound exhibits low micromolar activity, suggesting it could be a potent candidate for further development as an anticancer agent .
Antimicrobial Activity
The antimicrobial efficacy of this compound was assessed against various bacterial strains. The results are presented in the following table:
| Pathogen | Minimum Inhibitory Concentration (MIC) | Effect |
|---|---|---|
| Staphylococcus aureus | 0.25 µg/mL | Bactericidal |
| Escherichia coli | 0.30 µg/mL | Bacteriostatic |
| Candida albicans | 0.40 µg/mL | Fungicidal |
These findings highlight the compound's potential as an antimicrobial agent, particularly against gram-positive bacteria and fungi .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by its structural components. Variations in substituents on the thiophene ring or the phenyl group can lead to significant changes in potency and selectivity against cancer cells or microbes. Studies suggest that methoxy substitutions at specific positions enhance activity due to improved binding affinity to biological targets .
Q & A
Basic Research Questions
Q. How can reaction conditions be optimized for synthesizing Methyl 5-(4-methoxyphenyl)thiophene-2-carboxylate?
- Methodological Answer :
- Key Variables : Optimize solvent polarity (e.g., DMF vs. THF), base strength (K₂CO₃ vs. NaH), and reaction temperature. For example, demonstrates that DMF with K₂CO₃ at 80°C efficiently introduces substituents to the thiophene core.
- Monitoring : Use TLC or HPLC to track intermediate formation and reaction completion.
- Yield Improvement : Purify via column chromatography (silica gel, hexane/EtOAc gradient) to isolate the ester product with >95% purity .
Q. What analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : Assign peaks for methoxy (δ ~3.8 ppm), thiophene protons (δ ~6.5–7.5 ppm), and ester carbonyl (¹³C NMR δ ~165 ppm). highlights quantitative NMR for purity validation.
- Mass Spectrometry : Confirm molecular weight (248.30 g/mol) using ESI-MS or MALDI-TOF.
- Melting Point : Compare observed values (e.g., 130–132°C) to literature to verify crystallinity .
Q. How does the compound’s solubility and stability impact experimental design?
- Methodological Answer :
- Solubility : Test in DMSO (high solubility) for biological assays or THF for catalytic studies. Pre-saturate solvents to avoid precipitation during reactions.
- Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. notes that electron-withdrawing groups (e.g., methoxy) enhance thermal stability .
Advanced Research Questions
Q. How can computational modeling predict the compound’s electronic properties for material science applications?
- Methodological Answer :
- DFT Calculations : Use Gaussian or ORCA to model HOMO/LUMO levels, focusing on the thiophene ring’s conjugation with the methoxyphenyl group. highlights substituent effects on charge distribution.
- Bandgap Estimation : Compare computed values (e.g., ~3.2 eV) with experimental UV-Vis data to validate π→π* transitions .
Q. What strategies resolve contradictions in crystallographic data for this compound?
- Methodological Answer :
- Refinement Tools : Use SHELXL ( ) for small-molecule refinement. Address twinning or disorder by adjusting occupancy factors and thermal parameters.
- Validation : Cross-check with PLATON’s ADDSYM to detect missed symmetry elements. emphasizes robust handling of high-resolution data .
Q. How to design structure-activity relationship (SAR) studies for biological activity?
- Methodological Answer :
- Analog Synthesis : Modify the methoxyphenyl group (e.g., halogenation) or ester moiety (e.g., hydrolysis to carboxylic acid). outlines bioactivity testing for thiophene derivatives.
- Assay Design : Use enzyme inhibition assays (e.g., kinase targets) or cellular models (e.g., anti-inflammatory IL-6 suppression) with IC₅₀ determination .
Q. What mechanisms explain the compound’s potential as a pharmaceutical intermediate?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
